4-(3-Methoxyphenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole
Description
4-(3-Methoxyphenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole is a synthetic small molecule characterized by a central thiazole ring substituted at position 4 with a 3-methoxyphenyl group and at position 2 with a (4-propylsulfonylpiperazin-1-yl)methyl moiety. The compound’s structural complexity arises from its hybrid heterocyclic framework, combining a thiazole core with a sulfonylated piperazine side chain.
Properties
IUPAC Name |
4-(3-methoxyphenyl)-2-[(4-propylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S2/c1-3-11-26(22,23)21-9-7-20(8-10-21)13-18-19-17(14-25-18)15-5-4-6-16(12-15)24-2/h4-6,12,14H,3,7-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIHKTRJCSYTBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-Methoxyphenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole (CAS Number: 1105216-37-2) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in neuropharmacology. This article compiles findings from various studies to elucidate its biological activity, focusing on its interaction with dopamine receptors, specifically the D3 receptor, and its implications in therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 395.5 g/mol . The structure features a thiazole ring linked to a piperazine moiety, which is known to influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H25N3O3S2 |
| Molecular Weight | 395.5 g/mol |
| CAS Number | 1105216-37-2 |
Dopamine Receptor Interaction
Research indicates that compounds similar to This compound exhibit selective binding to dopamine receptors, particularly the D3 receptor. Dopamine receptors play a critical role in various neuropsychiatric disorders, making them significant targets for drug development.
- Binding Affinity : The compound has been evaluated for its binding affinity to D3 receptors, showing promising results. In studies involving HEK293 cells transfected with human D3 receptors, compounds in this class demonstrated effective inhibition of radioligand binding, suggesting strong receptor affinity .
- Functional Activity : Beyond binding, the functional activity of these compounds has been assessed in vitro. For instance, modifications in the piperazine structure have been shown to enhance selectivity and potency towards D3 receptors compared to D2 receptors .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Neuropsychiatric Disorders : In a study focusing on the treatment of schizophrenia and other disorders, derivatives of the compound were shown to reduce symptoms associated with dopaminergic dysregulation .
- Antidepressant Effects : Another study indicated that similar thiazole derivatives exhibited antidepressant-like effects in animal models, attributed to their interaction with serotonin and dopamine pathways .
Research Findings
A comprehensive review of literature reveals key findings regarding the biological activity of This compound :
- Selectivity for D3 Receptors : The structure-activity relationship (SAR) studies suggest that modifications at the piperazine position significantly impact selectivity for D3 over D2 receptors .
- Potential Side Effects : While promising, some studies noted potential side effects related to off-target interactions, underscoring the need for further optimization of the compound's structure .
Scientific Research Applications
It appears you're asking for a detailed report on the applications of the chemical compound "4-(3-Methoxyphenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole." Here’s a breakdown of what the search results offer regarding this compound and related substances:
Understanding the Compounds
- 1,3-Thiazole Derivatives: 1,3-Thiazole is a core structure in heterocyclic chemistry with applications in drug design and discovery . It's found in pharmacologically active substances and naturally occurring compounds, serving as a versatile building block for creating new leads and optimizing them . Many thiazole derivatives have been synthesized and tested for various biological activities, with research aimed at finding more potent and specific analogs for different biological targets .
- Arylthiazole Scaffold: The arylthiazole scaffold is known for its potential against various diseases, particularly in the antitumor field .
- Piperazine Derivatives: The search results mention various piperazine derivatives, some containing methoxyphenyl groups . These derivatives have applications in different areas, as seen in the patents for heterocyclic derivatives of (4-phenylpiperazin-1-yl-aryloxymethyl-1,3-dioxolan-2-yl)methyl-1H-imidazoles and 1H-1,2,4-triazoles .
- Specific Compounds:
Potential Research Directions
Given the information, research on "this compound" could explore:
- Its role as a potential lead compound in drug discovery, given the importance of thiazoles in this field .
- The biological activities of this specific thiazole derivative, considering the wide range of activities associated with thiazole-based compounds, such as anti-cancer, anti-inflammatory, anticonvulsant, antimicrobial, and antioxidant properties, as well as enzyme inhibition .
- Its potential as an antitumor agent, given the known privileged structure of arylthiazoles in this area .
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Sulfonyl Group
The propylsulfonyl (-SO₂Pr) group on the piperazine ring is a strong electron-withdrawing group, making the adjacent nitrogen susceptible to nucleophilic displacement.
Key Reactions:
-
Amine Displacement: Reacts with primary or secondary amines (e.g., morpholine, ethylenediamine) under basic conditions to yield substituted piperazine derivatives.
-
Alkoxy Substitution: Treatment with alcohols (e.g., methanol, ethanol) in the presence of NaH generates alkoxy-substituted piperazines.
Table 1: Nucleophilic Substitution at the Sulfonyl Group
| Reactant | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Morpholine | DMF, 80°C, 12 h | 4-Morpholinyl-piperazine analog | 85 | |
| Ethylenediamine | THF, 60°C, 8 h | Bis-amine-linked piperazine derivative | 78 |
Electrophilic Aromatic Substitution on the Thiazole Ring
The electron-rich thiazole ring undergoes electrophilic substitution, primarily at the 5-position due to directing effects of the methylene-piperazine group.
Key Reactions:
-
Nitration: Reaction with HNO₃/H₂SO₄ at 0°C introduces a nitro group at C5.
-
Halogenation: Bromination using Br₂/FeBr₃ yields 5-bromo derivatives.
Table 2: Electrophilic Substitution on the Thiazole Core
| Reaction | Reagent | Position | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | C5 | 5-Nitro-thiazole analog | 62 | |
| Bromination | Br₂/FeBr₃, CH₂Cl₂, rt | C5 | 5-Bromo-thiazole derivative | 70 |
Functionalization of the Piperazine Ring
The piperazine nitrogen atoms participate in alkylation and acylation reactions.
Key Reactions:
-
Alkylation: Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
-
Acylation: Acetyl chloride in pyridine yields N-acetylpiperazine derivatives.
Table 3: Piperazine Ring Modifications
| Reaction | Reagent | Product | Yield (%) | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | N-Methylpiperazine sulfonyl derivative | 88 | |
| Acylation | AcCl, Pyridine, 0°C | N-Acetylpiperazine analog | 75 |
Oxidation and Reduction Reactions
-
Sulfonyl Group Stability: The propylsulfonyl group resists further oxidation but can be reduced to a thioether (-S-Pr) using LiAlH₄.
-
Methoxy Group: The 3-methoxyphenyl group is resistant to hydrolysis under acidic or basic conditions but can be demethylated with BBr₃ to yield a phenolic analog .
Table 4: Reductive Transformations
| Reaction | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Sulfonyl → Thioether | LiAlH₄, THF, reflux | Propylthioether analog | 65 | |
| Demethylation | BBr₃, CH₂Cl₂, -78°C | 3-Hydroxyphenyl-thiazole | 58 |
Cross-Coupling Reactions
The methylene bridge (-CH₂-) between the thiazole and piperazine enables Suzuki-Miyaura couplings when functionalized with a boronic ester.
Example:
Ring-Opening and Rearrangement
Under strongly acidic conditions (e.g., H₂SO₄), the thiazole ring undergoes partial hydrolysis to form thiourea intermediates, which can cyclize to generate imidazoline derivatives .
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
*Calculated based on molecular formula.
Structural Analysis
- Core Heterocycle: The target compound’s thiazole core is distinct from quinolines (e.g., C6 in ) but shares similarities with other thiazole derivatives (e.g., 10k in , c in ). Thiazoles are known for metabolic stability and hydrogen-bonding capacity, while quinolines may offer π-π stacking interactions .
- This contrasts with halogenated (e.g., 4-bromo in 9c) or trifluoromethyl-substituted analogs (e.g., 10k), which increase lipophilicity and steric bulk . The propylsulfonyl-piperazine side chain at position 2 differentiates the target from compounds with acetylated (10k) or triazole-linked (9c) piperazines. Sulfonyl groups enhance solubility and may act as hydrogen-bond acceptors, improving target engagement .
Pharmacological Implications
- Target vs. C6 (Quinoline): The quinoline core in C6 is associated with intercalation or topoisomerase inhibition, whereas the thiazole-sulfonamide hybrid may target kinases or GPCRs .
- Target vs. 10k (Ureido-Thiazole) : The ureido group in 10k facilitates hydrogen bonding but may reduce metabolic stability compared to the sulfonamide .
- Target vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
